
3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-methoxyphenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-methoxyphenyl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicine and biological research. This compound is also known as DIBO, and it belongs to the class of benzisothiazolone derivatives.
作用機序
The mechanism of action of DIBO is primarily based on its ability to interact with specific proteins and enzymes. In cancer therapy, DIBO is activated by GST, which cleaves the prodrug to release the active compound. This compound then binds to the target protein, leading to cell death.
In viral inhibition, DIBO interacts with the viral protein Rev, preventing it from binding to its target RNA and inhibiting viral replication. This mechanism makes DIBO a promising candidate for the development of antiviral drugs.
Biochemical and Physiological Effects:
DIBO has been shown to induce apoptosis (programmed cell death) in cancer cells, leading to their death. This effect is selective for cancer cells, making DIBO a promising candidate for targeted cancer therapy.
In viral inhibition, DIBO has been shown to reduce viral load and inhibit viral replication. This effect is specific for the targeted virus, making DIBO a potential candidate for the development of antiviral drugs.
実験室実験の利点と制限
DIBO has several advantages for lab experiments, including its high purity and stability. It can be easily synthesized using standard techniques, and its mechanism of action is well understood. However, DIBO has some limitations, including its low solubility in water and its potential toxicity. These limitations must be taken into consideration when designing experiments using DIBO.
将来の方向性
There are several future directions for research on DIBO, including its potential applications in cancer therapy and antiviral drugs. In cancer therapy, DIBO can be further optimized for improved selectivity and efficacy. In antiviral drugs, DIBO can be modified to target other viral proteins and improve its potency.
Conclusion:
In conclusion, DIBO is a promising compound with potential applications in cancer therapy and antiviral drugs. Its mechanism of action is well understood, and it has been extensively studied for its biochemical and physiological effects. However, further research is needed to fully understand its potential and limitations.
合成法
The synthesis of DIBO involves the condensation of 4-methoxybenzylamine with 3,4-dihydro-2H-1,2-benzisothiazol-3-one-1,1-dioxide in the presence of acetic anhydride. This reaction produces DIBO as a white crystalline powder with a yield of 70-80%. The purity of the compound can be improved using recrystallization techniques.
科学的研究の応用
DIBO has been extensively studied for its potential applications in cancer therapy, viral inhibition, and as a tool for protein modification. In cancer therapy, DIBO is used as a cancer-selective prodrug that can be activated by the enzyme glutathione S-transferase (GST). This enzyme is overexpressed in many cancer cells, making DIBO a promising candidate for targeted cancer therapy.
DIBO has also been shown to inhibit the replication of HIV-1 and other viruses by targeting the viral protein Rev. This protein plays a crucial role in the replication of the virus, and DIBO has been shown to disrupt its function, thereby inhibiting viral replication.
特性
IUPAC Name |
N-(4-methoxyphenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5S/c1-24-13-8-6-12(7-9-13)18-16(20)10-11-19-17(21)14-4-2-3-5-15(14)25(19,22)23/h2-9H,10-11H2,1H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRLNKGFWHLYWBM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-methoxyphenyl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

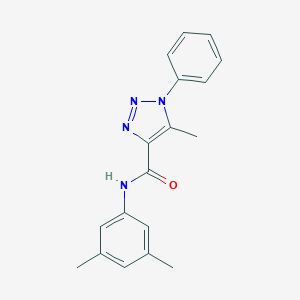
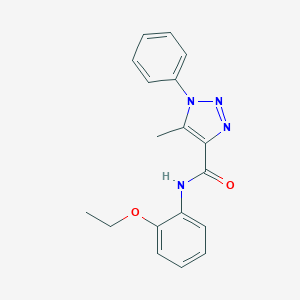


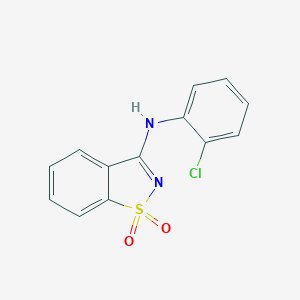
![4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(4-methoxybenzyl)amino]phenol](/img/structure/B509060.png)
![3-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-4(3H)-quinazolinone](/img/structure/B509066.png)
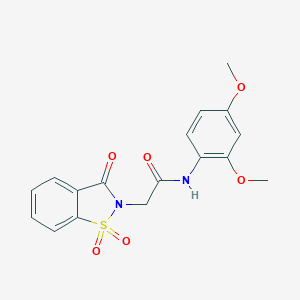
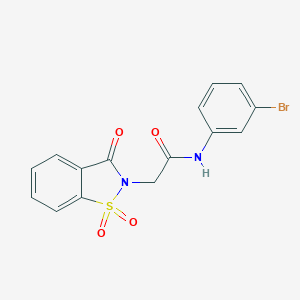
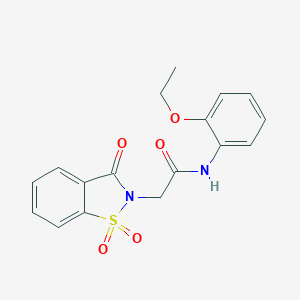

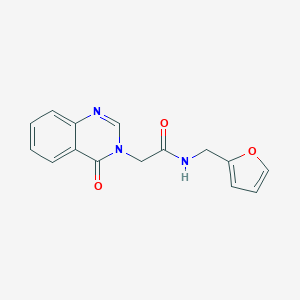

![ethyl 4-(3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)benzoate](/img/structure/B509103.png)